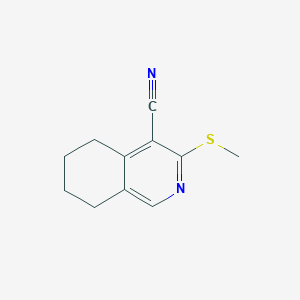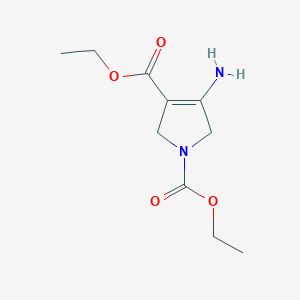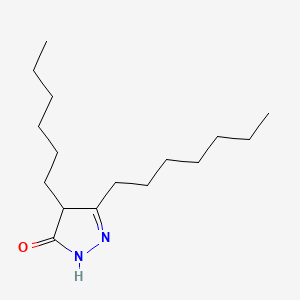
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C16H30N2O. It belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields .
Méthodes De Préparation
The synthesis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one can be achieved through several synthetic routes. One common method involves the reaction of heptyl and hexyl derivatives with hydrazine and a suitable ketone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the pyrazolone ring .
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and 5-methyl-2,4-dihydro-3H-pyrazol-3-one . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique heptyl and hexyl substituents in this compound contribute to its distinct properties and applications .
Propriétés
Numéro CAS |
91990-66-8 |
|---|---|
Formule moléculaire |
C16H30N2O |
Poids moléculaire |
266.42 g/mol |
Nom IUPAC |
3-heptyl-4-hexyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C16H30N2O/c1-3-5-7-9-11-13-15-14(16(19)18-17-15)12-10-8-6-4-2/h14H,3-13H2,1-2H3,(H,18,19) |
Clé InChI |
VKGWBSIXRRRLPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=NNC(=O)C1CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
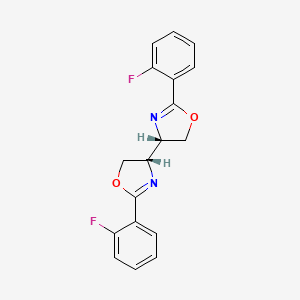
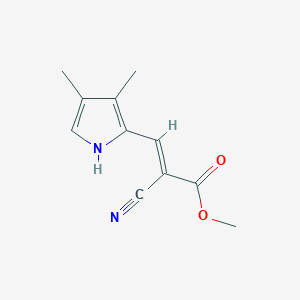

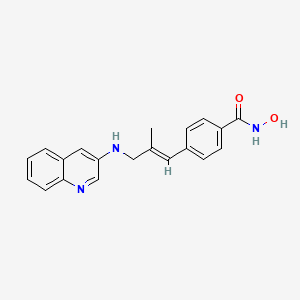
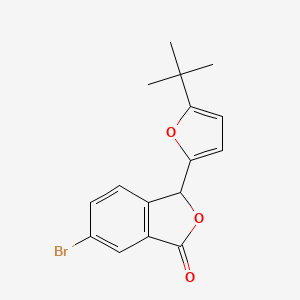
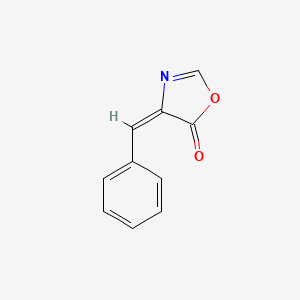

![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)

